An In-Depth Technical Guide to the Synthesis and Characterization of 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one, a heterocyclic compound of interest in medicinal chemistry. The quinazolinone scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of a mercapto group at the 2-position and a meta-tolyl substituent at the 3-position offers a unique molecular architecture for further chemical modification and exploration of its pharmacological potential.
This document will delve into a reliable synthetic pathway, the underlying reaction mechanism, and a detailed analysis of the spectroscopic techniques used to confirm the structure and purity of the target compound.
I. Synthesis of 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one
The synthesis of 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one can be efficiently achieved through a one-pot, three-component reaction involving anthranilic acid, m-tolyl isothiocyanate, and a cyclizing agent. A common and effective approach utilizes isatoic anhydride as a precursor to anthranilic acid, which reacts in situ. An alternative and widely used method involves the direct reaction of anthranilic acid with m-tolyl isothiocyanate. For the purpose of this guide, a detailed protocol based on the reaction of anthranilic acid with m-tolyl isothiocyanate is presented, as it offers a straightforward and high-yielding route to the desired product.
A. Reaction Scheme
The overall reaction for the synthesis of 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one from anthranilic acid and m-tolyl isothiocyanate is depicted below:
Figure 1: General reaction scheme for the synthesis of 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one.
B. Plausible Reaction Mechanism
The reaction proceeds through a two-step mechanism:
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Nucleophilic Addition: The amino group of anthranilic acid acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group of m-tolyl isothiocyanate. This addition reaction forms an N,N'-disubstituted thiourea intermediate.
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Intramolecular Cyclization and Dehydration: The newly formed thiourea derivative undergoes an intramolecular cyclization. The carboxylic acid group of the anthranilic acid moiety attacks the thiocarbonyl carbon, followed by the elimination of a water molecule to yield the final 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one. The reaction is typically acid-catalyzed or can proceed thermally.
Figure 2: Plausible reaction mechanism for the synthesis.
C. Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials and Reagents:
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Anthranilic acid
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m-Tolyl isothiocyanate
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Absolute Ethanol
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Hydrochloric acid (concentrated)
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Sodium hydroxide
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Activated charcoal
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Distilled water
Equipment:
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Round-bottom flask with a reflux condenser
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Heating mantle with a magnetic stirrer
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Buchner funnel and filter paper
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Beakers and graduated cylinders
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pH paper
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Melting point apparatus
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthranilic acid (0.1 mol) in absolute ethanol (100 mL).
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Addition of Isothiocyanate: To the stirred solution, add m-tolyl isothiocyanate (0.1 mol) dropwise over a period of 15 minutes.
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Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 3:7).
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Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
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Filtration and Washing: Filter the crude product using a Buchner funnel and wash it with a small amount of cold ethanol to remove unreacted starting materials.
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Purification:
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Suspend the crude product in a 5% aqueous sodium hydroxide solution to dissolve it.
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Treat the solution with activated charcoal and heat gently for 10 minutes.
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Filter the hot solution to remove the charcoal.
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Cool the filtrate and acidify it with concentrated hydrochloric acid until the pH is acidic (pH 3-4), which will cause the pure product to precipitate.
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Final Filtration and Drying: Filter the purified product, wash it thoroughly with distilled water until the washings are neutral, and dry it in an oven at 60-70 °C.
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Recrystallization (Optional): For obtaining highly pure crystals suitable for analysis, the dried product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.
D. Experimental Workflow Diagram
Figure 3: Step-by-step experimental workflow for the synthesis.
II. Characterization of 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods is employed for this purpose.
A. Physical Properties
The expected physical properties of the synthesized compound are summarized in the table below.
| Property | Expected Value |
| Molecular Formula | C₁₅H₁₂N₂OS |
| Molecular Weight | 268.34 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected in the range of 230-250 °C (literature values for similar compounds vary) |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in ethanol, and insoluble in water. |
B. Spectroscopic Data
The following tables provide the predicted spectroscopic data for 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one based on the analysis of closely related compounds.[1]
1. 1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Solvent: DMSO-d6, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 - 12.5 | Singlet (broad) | 1H | -SH (Thiol proton, exchangeable with D₂O) |
| ~8.1 - 7.9 | Multiplet | 1H | Aromatic H (Quinazolinone ring) |
| ~7.8 - 7.6 | Multiplet | 2H | Aromatic H (Quinazolinone ring) |
| ~7.5 - 7.2 | Multiplet | 5H | Aromatic H (Quinazolinone and m-tolyl rings) |
| ~2.4 | Singlet | 3H | -CH₃ (m-tolyl group) |
2. 13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Solvent: DMSO-d6, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~176 | C=S (Thione carbon) |
| ~162 | C=O (Amide carbonyl carbon) |
| ~147 | Quaternary C (Quinazolinone ring) |
| ~138 | Quaternary C (m-tolyl ring) |
| ~135 - 120 | Aromatic CH carbons (Quinazolinone and m-tolyl rings) |
| ~21 | -CH₃ (m-tolyl group) |
3. FT-IR (Fourier-Transform Infrared) Spectroscopy
Sample Preparation: KBr pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3100 | Medium | N-H stretching (tautomeric form) |
| ~3050 | Medium | Aromatic C-H stretching |
| ~2600-2500 | Weak | S-H stretching |
| ~1680 | Strong | C=O stretching (Amide I band) |
| ~1600, 1580, 1480 | Medium | C=C and C=N stretching (Aromatic rings) |
| ~1250 | Strong | C=S stretching |
4. Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI)
| m/z Value | Interpretation |
| 268 | [M]⁺, Molecular ion peak |
| 235 | [M - SH]⁺ |
| 134 | [M - C₇H₇NCS]⁺ |
| 91 | [C₇H₇]⁺, Tropylium ion from m-tolyl group |
C. Experimental Protocols for Characterization
1. NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
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Data Acquisition: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer. For 1H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For 13C NMR, a proton-decoupled spectrum should be acquired.
2. FT-IR Spectroscopy
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Sample Preparation: Mix a small amount of the dry product (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and grind to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.
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Data Acquisition: Record the IR spectrum of the KBr pellet using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
3. Mass Spectrometry
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Sample Preparation: For ESI-MS, dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute the stock solution to the µg/mL range with the mobile phase. For EI-MS, a solid probe can be used.
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Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.
III. Conclusion
This technical guide has outlined a detailed and reliable method for the synthesis of 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one. The provided experimental protocol, along with the plausible reaction mechanism and workflow diagram, offers a clear path for researchers to replicate this synthesis. The comprehensive characterization data, including predicted NMR, IR, and MS spectra, serves as a valuable reference for structural elucidation and purity assessment. The successful synthesis and characterization of this molecule open avenues for further investigation into its potential applications in drug discovery and development.
IV. References
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Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis of some new biologically active quinazolinone-and 1, 3, 4-thiadiazole-based heterocycles. Molecules, 15(8), 5094-5106. [Link]
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Deshmukh, M. B., Dhongade-Desai, S., & Chavan, S. S. (2005). An X-ray diffraction study of some thiolated derivatives of 2-mercapto-3-m-tolyl-3H-quinazolin-4-one. Indian Journal of Physics, 79(3), 297-299. [Link]
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Supporting Information for: Visible-Light-Induced Aerobic Oxidative Annulation of 2-Aminobenzamides with Arylalkynes for the Synthesis of 4(3H)-Quinazolinones. The Royal Society of Chemistry. [Link]
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Rostom, S. A. F., Ashour, H. M. A., El-Din, N. N., & El-Sayed, M. A. A. (2009). Synthesis and in vitro antimicrobial and cytotoxic evaluation of some new 2, 3-disubstituted-4 (3H)-quinazolinones. Bioorganic & medicinal chemistry, 17(15), 5462-5472. [Link]
